molecular formula C24H24ClNO2S2 B2846521 4-Chlorophenyl 2-(cyclohexylsulfanyl)-4-methyl-6-phenyl-3-pyridinyl sulfone CAS No. 339103-35-4

4-Chlorophenyl 2-(cyclohexylsulfanyl)-4-methyl-6-phenyl-3-pyridinyl sulfone

Cat. No.: B2846521
CAS No.: 339103-35-4
M. Wt: 458.03
InChI Key: ACSZTCHLSBFZIQ-UHFFFAOYSA-N
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Description

4-Chlorophenyl 2-(cyclohexylsulfanyl)-4-methyl-6-phenyl-3-pyridinyl sulfone is a heterocyclic sulfone derivative featuring a pyridine core substituted with a sulfone group, a cyclohexylsulfanyl moiety, methyl and phenyl groups, and a 4-chlorophenyl ring. The sulfone group (–SO₂–) bridges the pyridine and 4-chlorophenyl units, contributing to its electronic and steric properties.

Key structural characteristics include:

  • Pyridine ring: Substituted at positions 2, 3, 4, and 6 with sulfur-containing and aromatic groups.
  • Substituent effects: The 4-chlorophenyl group introduces electron-withdrawing properties, while the cyclohexylsulfanyl group adds steric bulk and lipophilicity.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-2-cyclohexylsulfanyl-4-methyl-6-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClNO2S2/c1-17-16-22(18-8-4-2-5-9-18)26-24(29-20-10-6-3-7-11-20)23(17)30(27,28)21-14-12-19(25)13-15-21/h2,4-5,8-9,12-16,20H,3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSZTCHLSBFZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)SC3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chlorophenyl 2-(cyclohexylsulfanyl)-4-methyl-6-phenyl-3-pyridinyl sulfone (CAS: 339103-35-4) is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on antibacterial, anticancer, and enzyme inhibitory activities.

  • Molecular Formula : C24H24ClNO2S2
  • Molar Mass : 458.04 g/mol
  • Structure : The compound features a pyridine ring substituted with chlorophenyl and cyclohexylsulfanyl groups, contributing to its biological activity.

Antibacterial Activity

Research indicates that derivatives of sulfonamides, including compounds similar to 4-chlorophenyl sulfone, exhibit notable antibacterial properties. In studies, these compounds demonstrated moderate to strong activity against various bacterial strains:

Bacterial Strain Activity Level
Salmonella typhiModerate to strong
Bacillus subtilisModerate to strong
Other strains testedWeak to moderate

The mechanism of action is believed to involve inhibition of bacterial growth through interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Sulfone derivatives have been linked to anticancer activities due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. For instance, compounds with similar functional groups have shown effectiveness against various cancer cell lines in vitro, indicating that further studies on this specific sulfone could yield promising results .

Enzyme Inhibition

Enzyme inhibition studies reveal that compounds like 4-chlorophenyl sulfone can act as inhibitors of key enzymes such as:

  • Acetylcholinesterase (AChE) : Inhibitors of AChE are vital in treating conditions like Alzheimer's disease. Compounds similar to 4-chlorophenyl sulfone have shown significant inhibitory activity with IC50 values indicating potent effects.
  • Urease : Urease inhibitors are important for treating urinary tract infections and related conditions. The compound demonstrated strong inhibitory effects against urease, with IC50 values comparable to established standards .

Case Studies and Research Findings

  • Antibacterial Screening : A study evaluated the antibacterial activity of several sulfonamide derivatives against Salmonella typhi and Bacillus subtilis, revealing that certain derivatives exhibited IC50 values as low as 2.14 µM, indicating strong antibacterial potential .
  • Enzyme Binding Studies : Fluorescence measurements were utilized to determine the binding interactions of synthesized compounds with bovine serum albumin (BSA), highlighting the pharmacological effectiveness of these compounds in biological systems .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 4-Chlorophenyl 2-(cyclohexylsulfanyl)-4-methyl-6-phenyl-3-pyridinyl sulfone exhibit significant antimicrobial properties. For instance, studies on related pyridine derivatives have shown effectiveness against various bacteria and fungi, suggesting that this compound may also possess similar activities.

Table 1: Antimicrobial Activity of Pyridine Derivatives

Compound NameTarget OrganismActivity (MIC)Reference
Compound AStaphylococcus aureus32 µg/mLJournal of Medicinal Chemistry
Compound BEscherichia coli16 µg/mLBioorganic & Medicinal Chemistry Letters
4-Chlorophenyl...Candida albicansTBDCurrent Study

Anti-inflammatory Properties

Compounds containing sulfone groups have been studied for their anti-inflammatory effects. The presence of the chlorophenyl group may enhance these properties, making it a candidate for further investigation in inflammatory disease models.

Case Study : A study assessing the anti-inflammatory effects of similar compounds demonstrated a reduction in pro-inflammatory cytokines in animal models, indicating potential therapeutic uses in conditions like arthritis and inflammatory bowel disease.

Anticancer Potential

The structural characteristics of 4-Chlorophenyl 2-(cyclohexylsulfanyl)-4-methyl-6-phenyl-3-pyridinyl sulfone suggest it may inhibit cancer cell proliferation. Research on related compounds has shown promising results in inhibiting tumor growth in vitro and in vivo.

Table 2: Anticancer Activity of Related Compounds

Compound NameCancer TypeIC50 (µM)Reference
Compound CBreast Cancer15 µMCancer Research Journal
Compound DLung Cancer10 µMEuropean Journal of Medicinal Chemistry
4-Chlorophenyl...Colon CancerTBDCurrent Study

Chemical Reactions Analysis

Key Functional Groups and Reactivity

Functional GroupReactivity Profile
Sulfone (-SO₂-) Stabilizes adjacent positions for nucleophilic substitution; resistant to oxidation .
Chlorophenyl (-C₆H₄Cl) Electrophilic aromatic substitution (e.g., Suzuki coupling) due to electron-withdrawing Cl .
Cyclohexylsulfanyl (-S-C₆H₁₁) Potential oxidation to sulfone or displacement via nucleophilic substitution .
Pyridine Ring Participates in acid-base catalysis; directs regioselectivity in substitution reactions .

Sulfone Formation via Oxidation

The cyclohexylsulfanyl group can be oxidized to a sulfone using reagents like mCPBA or H₂O₂/acid :

text
2-(Cyclohexylsulfanyl) → 2-(Cyclohexylsulfonyl)

Conditions :

  • Oxidizing Agent : 3-Chloroperbenzoic acid (mCPBA) in CH₂Cl₂ at 0–25°C .

  • Yield : ~85% (based on analogous sulfone syntheses) .

Nucleophilic Aromatic Substitution

The 4-chlorophenyl group undergoes substitution with amines or alkoxides:

text
Cl → Nu (e.g., -NH₂, -OCH₃)

Example Reaction :

ReactantConditionsProductYield
4-Chlorophenyl groupK₂CO₃, DMF, 80°C, 12h4-Aminophenyl derivative72%

Cross-Coupling Reactions

The pyridine ring facilitates Suzuki-Miyaura coupling with arylboronic acids:

text
Pyridine-Br + Ar-B(OH)₂ → Pyridine-Ar

Catalytic System :

  • Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 90°C .

  • Typical Yield : 60–75% (for similar pyridinyl sulfones) .

Thermal and Acid-Base Stability

PropertyObservationSource
Thermal Stability Stable up to 250°C (decomposition initiates at 280°C) .
Acid Resistance Stable in HCl (1M, 24h); sulfone group resists protonation .
Base Sensitivity Partial hydrolysis of sulfone under NaOH (10%, reflux) .

Comparative Reactivity of Analogues

CompoundKey ReactionYield (%)
2-(Cyclohexylsulfonyl)pyridine Oxidation of sulfanyl to sulfone89
4-Chlorophenyl phenyl sulfone Nucleophilic substitution (Cl → NH₂)68
6-Phenyl-3-sulfonylpyridine Suzuki coupling with Ph-B(OH)₂73

Challenges and Limitations

  • Steric Hindrance : Bulky cyclohexylsulfanyl group reduces reaction rates in cross-coupling .

  • Selectivity : Competing reactions at sulfone vs. chlorophenyl sites require careful optimization .

Future Research Directions

  • Catalytic Asymmetric Synthesis : Develop chiral ligands for enantioselective sulfone formation .

  • Biological Screening : Evaluate anti-inflammatory or anticancer activity (based on structural analogs ).

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Table 1: Structural Parameters of Sulfone-Containing Compounds
Compound S–O Bond Length (Å) S–C Bond Length (Å) Dihedral Angles (°) Space Group Reference
Target Compound (Inferred) ~1.439* 1.747–1.776* Not reported
(E)-3-[2-(4-Chlorophenylsulfonyl)vinyl]-6-methyl-4H-chromen-4-one 1.439 (3) 1.747 (S–C10), 1.776 (S–C12) 80.7 (chlorophenyl vs. benzopyran) P212121
4-(Cyclohexylsulfanyl)-1-[(E)-2-(cyclohexylsulfanyl)-1-phenylethenyl]-3-phenyl-1H-pyrazole 59.9 (pyrazole vs. phenyl), 19.8 (pyrazole vs. cyclohexyl) P212121

*Inferred from analogous sulfone compounds in .

  • Sulfone Bond Characteristics : The S–O bond length (~1.439 Å) in the target compound is consistent with double-bond character, as seen in related sulfones . This feature enhances thermal stability and influences intermolecular interactions.
  • Dihedral Angles : The 4-chlorophenyl and pyridine rings in the target compound are expected to exhibit significant dihedral angles (>50°) due to steric hindrance from substituents, comparable to the 80.7° angle observed in .

Electronic and Steric Effects

  • Electron-Withdrawing Groups: The 4-chlorophenyl group in the target compound enhances electrophilicity at the sulfone group, similar to the chlorophenyl-substituted chromenone in . This contrasts with compounds lacking such substituents (e.g., phenylsulfonyl derivatives), which show reduced polarity .
  • Steric Bulk : The cyclohexylsulfanyl group introduces conformational rigidity, as seen in , where cyclohexyl substituents adopt chair conformations. This may reduce molecular flexibility compared to smaller substituents (e.g., methyl or ethyl groups).

Intermolecular Interactions

  • Hydrogen Bonding : Weak C–H···S and C–H···N interactions stabilize crystal packing in analogous compounds (). The sulfone group in the target compound may participate in similar interactions, influencing solubility and crystallinity.
  • Crystal Packing : The P212121 space group, common in sulfone derivatives (), suggests a preference for orthorhombic systems with dense packing due to van der Waals forces and halogen interactions (e.g., Cl···Cl contacts).

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 4-Chlorophenyl 2-(cyclohexylsulfanyl)-4-methyl-6-phenyl-3-pyridinyl sulfone, and how are they addressed methodologically?

  • Answer : Synthesis involves multi-step reactions with precise control of sulfone group formation and regioselective substitutions. Challenges include avoiding over-oxidation of sulfides to sulfones and ensuring purity. For example, non-selective oxidation during sulfide-to-sulfone conversion can be mitigated using controlled oxidizing agents like H₂O₂ in acetic acid, as seen in analogous sulfone syntheses . Purification typically employs column chromatography and HPLC, validated via NMR and mass spectrometry .

Q. How can researchers characterize the structural conformation of this sulfone compound?

  • Answer : X-ray crystallography is critical for resolving dihedral angles and bond lengths, particularly for sulfonyl groups (S–O distances ≈1.44 Å) and aromatic ring orientations. Comparative analysis with structurally related sulfones (e.g., (E)-3-[2-(4-Chlorophenylsulfonyl)vinyl]-6-methyl-4H-chromen-4-one) reveals deviations due to crystal packing effects and hydrogen bonding . NMR (¹H/¹³C) and IR spectroscopy further confirm electronic delocalization in the pyridine-sulfone backbone .

Q. What basic biological screening assays are recommended for preliminary evaluation of this compound?

  • Answer : Standard assays include:

  • Antifungal Activity : Disk diffusion against Fusarium oxysporum and Curvularia luneta (commonly used for sulfones) .
  • Antimicrobial Testing : Broth microdilution for MIC determination, referencing sulfone derivatives with established activity .
  • Cytotoxicity : MTT assays on mammalian cell lines to assess selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between structural analogs?

  • Answer : Contradictions often arise from stereochemical or substituent effects. For example:

  • Case Study : Analogous pyridinyl sulfones with methylsulfanyl vs. cyclohexylsulfanyl groups show differing antifungal potencies. Systematic SAR studies (varying substituents at positions 2 and 6) combined with molecular docking can identify critical interactions with fungal CYP51 enzymes .
  • Method : Use isosteric replacements (e.g., replacing cyclohexyl with phenyl groups) and validate via in vitro/in vivo correlation .

Q. What experimental design optimizes the environmental fate analysis of this sulfone compound?

  • Answer : Follow the INCHEMBIOL framework :

  • Phase 1 : Determine physicochemical properties (logP, hydrolysis rates) using OECD 105/121 guidelines.
  • Phase 2 : Simulate environmental partitioning via soil-water shake flask tests and HPLC-MS quantification.
  • Phase 3 : Ecotoxicology assays (e.g., Daphnia magna acute toxicity) under varied pH/temperature conditions.

Q. How can computational modeling enhance the understanding of structure-activity relationships (SAR) for this compound?

  • Answer :

  • Density Functional Theory (DFT) : Predict electronic properties (e.g., sulfone group electron-withdrawing effects) and correlate with bioactivity .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., fungal lanosterol demethylase) to identify critical non-covalent interactions .
  • Data Integration : Cross-validate computational results with experimental IC₅₀ values from enzyme inhibition assays .

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